4-tert-Butylphenyl acetate
Overview
Description
4-tert-Butylphenyl acetate is a chemical compound with the linear formula C12H16O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 256.1±19.0 °C at 760 mmHg, and a flash point of 96.9±10.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .
Scientific Research Applications
Synthesis and Characterization in Chemistry
4-tert-Butylphenyl acetate plays a significant role in the synthesis of various chemical compounds. For instance, its derivatives are used in the synthesis of soluble seco-porphyrazines with bulky substituents, contributing to the development of metallo derivatives with potential applications in coordination chemistry (Gonca & Keskin, 2009).
Application in Organic Reactions
The compound has been utilized in palladium-catalyzed Suzuki coupling reactions. These reactions are critical in organic chemistry for creating carbon-carbon bonds, essential in the synthesis of various organic compounds (Wolfe et al., 1999).
Use in Photocatalysis
This compound's derivatives are studied in photocatalysis. For example, its application in the photo-Fries rearrangement offers insights into the primary reaction steps of this process, which is significant in understanding light-induced chemical reactions (Lochbrunner et al., 2004).
Role in Polymer Science
In polymer science, derivatives of this compound are used to study the kinetics and mechanism of polyarylate synthesis. This research provides valuable insights into the synthesis process of polyarylates, which are important in the production of high-performance polymers (Huang et al., 1992).
Electrochemical Applications
This compound is also involved in electrochemical studies, such as the electrodeposition of pyrrole and thiophene copolymer, which has applications in supercapacitor development. These studies contribute to the advancement of energy storage technologies (Yue et al., 2012).
Future Directions
While specific future directions for 4-tert-Butylphenyl acetate are not mentioned, related compounds like 2,4-Ditert butyl phenol have shown potential in cancer research . Further investigation and exploration of these compounds could contribute to their potential application as novel therapeutic agents .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other organic compounds, possibly through electrophilic aromatic substitution .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Result of Action
The effects would depend on the compound’s interaction with its targets and the biochemical pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-tert-Butylphenyl acetate . These factors could include temperature, pH, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
It is known to be involved in various biochemical reactions
Cellular Effects
Some structurally related compounds have been shown to inhibit cell growth
Molecular Mechanism
The molecular mechanism of action of 4-tert-Butylphenyl acetate is not well-defined. It is known that benzylic halides typically react via SN1 or SN2 pathways, which could provide some insight into the potential mechanisms of action of this compound .
Properties
IUPAC Name |
(4-tert-butylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSALNWWFUMHOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883941 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3056-64-2 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3056-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3056-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-Butylphenol acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGF8N2D4JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary photochemical reactions involving 4-tert-butylphenyl acetate?
A1: Research using femtosecond pump-probe spectroscopy has revealed that this compound undergoes a photo-Fries rearrangement upon UV light exposure []. This process involves a rapid homolytic cleavage of the carbonyl-oxygen bond within 2 picoseconds, followed by geminate recombination of the resulting radical pair. This recombination leads to the formation of a substituted cyclohexadienone intermediate over a period of 13 picoseconds [].
Q2: Can this compound be used as a monomer for polymerization?
A2: Yes, this compound shows promise as a monomer in the synthesis of polyarylates []. Model studies have demonstrated its successful transesterification with dimethyl terephthalate, catalyzed by dibutyltin oxide, to yield the corresponding di-tert-butylphenyl terephthalate []. This suggests its potential applicability in melt polycondensation reactions with bisphenol A to produce polyarylates.
Q3: Are there model reactions that mimic the polymerization behavior of this compound?
A3: Yes, researchers have investigated model reactions to understand the polymerization behavior of this compound []. One such model involves reacting it with 4-tert-butylphenol in the presence of dibutyltin oxide as a catalyst. This reaction effectively simulates the transesterification process and provides insights into the reactivity of this compound in polymerization reactions [].
Q4: Beyond polymerization, are there other applications where derivatives of this compound are relevant?
A4: Derivatives of this compound, specifically those incorporating a benzil and isopropyl group (like S-5447), are being investigated for their acaricidal activity, particularly against Tetranychus urticae (two-spotted spider mite) []. This highlights the potential for exploring structural modifications of this compound to target specific biological applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.